![molecular formula C9H12ClN3OS B13524353 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride CAS No. 2839144-03-3](/img/structure/B13524353.png)
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride
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Overview
Description
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride is a compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and an amine group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Linking the Rings: The thiophene and oxadiazole rings are linked through a propan-1-amine group, which can be introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(thiophen-3-yl)propan-1-ol: Similar structure but with an alcohol group instead of an amine group.
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Contains a thiophene ring and is used as an anti-inflammatory agent
Uniqueness
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride is unique due to its combination of a thiophene ring, an oxadiazole ring, and an amine group, which confer specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and an oxadiazole moiety, which are known for their roles in various pharmacological effects, including antimicrobial and anticancer properties.
The molecular formula of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is C9H10N4S with a molecular weight of approximately 210.27 g/mol. Its melting point is reported to be in the range of 152–154 °C .
Antimicrobial Properties
Research indicates that compounds containing thiophene and oxadiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The biological activity of thiophene-containing compounds extends to anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, certain derivatives have been reported to inhibit tumor growth in xenograft models .
The exact mechanisms by which 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membranes due to its structural characteristics. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Activity Study : A study evaluating a series of oxadiazole derivatives found that compounds with a thiophene substitution exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of the thiophene ring in improving solubility and bioavailability .
- Anticancer Efficacy : In a recent investigation, an analog of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .
Data Table: Biological Activity Overview
Properties
CAS No. |
2839144-03-3 |
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Molecular Formula |
C9H12ClN3OS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3OS.ClH/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7;/h3,5-6H,1-2,4,10H2;1H |
InChI Key |
YVVYAFSBJUDWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCCN.Cl |
Origin of Product |
United States |
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